tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, an iodopyridine moiety, and a piperidine ring. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then subjected to various reactions to introduce the iodopyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols, involving the use of appropriate reagents and conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The iodopyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may act on particular enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of fentanyl analogs.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: An intermediate in the synthesis of crizotinib.
Uniqueness
tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the iodopyridine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate, with the CAS number 1523618-23-6, is a synthetic organic compound belonging to the class of piperidine carboxylates. Its molecular formula is , and it has a molecular weight of 388.24 g/mol. The compound features a tert-butyl group, an iodopyridine moiety, and a piperidine ring, contributing to its unique chemical properties and potential biological activities .
Synthesis
The synthesis of this compound typically involves multiple steps starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The iodopyridine moiety is introduced through various chemical reactions, including nucleophilic substitutions and other transformations .
The biological activity of this compound is not extensively documented; however, it is believed to interact with specific molecular targets related to its application in medicinal chemistry. The iodopyridine component may enhance the compound's affinity for certain receptors or enzymes, potentially influencing various biological pathways .
Pharmacological Applications
This compound has garnered interest in medicinal chemistry for its potential therapeutic applications. It serves as an intermediate in the synthesis of biologically active compounds, which may exhibit various pharmacological effects such as:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could be explored for their anticancer properties.
- Neuropharmacology : Given its structural similarity to other piperidine derivatives, it may have implications in neuropharmacological research .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Applications |
---|---|---|
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Structure | Synthesis of fentanyl analogs |
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | Structure | Intermediate for crizotinib |
The presence of the iodopyridine moiety in this compound distinguishes it from these compounds by potentially providing unique reactivity and interaction profiles .
Properties
IUPAC Name |
tert-butyl 4-(5-iodopyridin-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-6-4-11(5-7-18)12-8-13(16)10-17-9-12/h8-11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMIYGWYPONLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172813 | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-23-6 | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(5-iodo-3-pyridinyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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